molecular formula C17H25NO B1218589 Etazocine

Etazocine

Cat. No.: B1218589
M. Wt: 259.4 g/mol
InChI Key: JYRBQCWXZNDERM-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etazocine is an opioid analgesic belonging to the benzomorphan family. It acts as a partial agonist of the opioid receptors, exhibiting mixed agonist and antagonist effects. Despite its potential, this compound was never marketed. In animal studies, it has shown to induce analgesia, dependency, and respiratory depression, with effects similar to morphine but with substantially reduced potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etazocine involves several steps, starting from commercially available materials. One method involves the use of a 7-methoxy-1-ketone-1,2,3,4-tetrahydronaphthalene compound. The process includes multiple reaction steps such as reduction, cyclization, and functional group modifications to achieve the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve stringent control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Etazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group present in the compound.

    Reduction: Reduction reactions can be used to modify the ketone groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Etazocine has been studied extensively in scientific research due to its unique properties:

Mechanism of Action

Etazocine exerts its effects by acting as a partial agonist at the opioid receptors, specifically the kappa and mu receptors. It inhibits ascending pain pathways in the central nervous system, altering the perception of and response to pain. This mechanism involves the inhibition of neurotransmitter release and modulation of pain signaling pathways .

Comparison with Similar Compounds

    Pentazocine: Another benzomorphan derivative with similar analgesic properties but different receptor binding profiles.

    Dezocine: A mixed agonist-antagonist analgesic with partial agonist activity at the kappa and mu receptors.

    Butorphanol: An opioid analgesic with mixed agonist-antagonist effects, used for moderate to severe pain relief.

Uniqueness of Etazocine: this compound’s uniqueness lies in its balanced agonist-antagonist profile, which provides analgesic effects with potentially fewer side effects compared to other opioids. Its reduced potency compared to morphine makes it a candidate for safer pain management options .

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1S,9S,13R)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3/t14-,16-,17-/m0/s1

InChI Key

JYRBQCWXZNDERM-XIRDDKMYSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)CC)C=C(C=C3)O

Canonical SMILES

CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O

Synonyms

etazocine

Origin of Product

United States

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